molecular formula C₁₈H₁₇N₅O₈S₂ B1157159 N-Acetyl Cefixime

N-Acetyl Cefixime

Cat. No.: B1157159
M. Wt: 495.49
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Acetyl Cefixime (CAS: Not specified; molecular formula: C₁₈H₁₇N₅O₈S₂; molecular weight: 495.49 g/mol) is an acetylated derivative of cefixime, a third-generation cephalosporin antibiotic . Structurally, it features an acetyl group attached to the amino moiety of the thiazole ring in cefixime, as indicated by its IUPAC name: (7R)-7-[[(2Z)-2-(2-acetamidothiazol-4-yl)-2-(carboxymethoxyimino)acetyl]amino]-8-oxo-3-vinyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid . This compound is primarily used as an impurity reference standard in pharmaceutical quality control, with a purity >95% (HPLC) . Its storage requires -20°C to maintain stability, contrasting with cefixime, which is stable at room temperature .

Properties

Molecular Formula

C₁₈H₁₇N₅O₈S₂

Molecular Weight

495.49

Synonyms

(6R,7R)-7-[[(2Z)-2-(2-Acetylamino-4-thiazolyl)-2-[(carboxymethoxy)imino]acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid;  Cefixime Impurity G; 

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

Cefixime (Parent Compound):

  • Molecular formula: C₁₆H₁₅N₅O₇S₂; molecular weight: 453.45 g/mol .
  • Contains an aminothiazole group critical for binding to bacterial penicillin-binding proteins (PBPs) .
  • Lacks the acetyl group present in N-Acetyl Cefixime, which may sterically hinder interactions with bacterial targets or transporters .

Ceftriaxone:

  • A third-generation cephalosporin with a broader Gram-negative spectrum.
  • Molecular docking studies show ceftriaxone and cefixime bind to GSK3β via aminothiazole-mediated hydrogen bonds and salt bridges, with binding scores of -8.7 and -8.5 kcal/mol, respectively . This compound’s acetyl group may disrupt these interactions, reducing efficacy.

Cephradine and Cephalexin:

  • First-generation cephalosporins with α-amino groups.
  • Transported via H⁺-coupled dipeptide carriers in intestinal brush-border membranes but exhibit weaker binding (Glide scores: -5.2 and -4.8 kcal/mol) compared to cefixime . This compound’s additional carboxyl and acetyl groups may further alter transport kinetics.

Physicochemical Properties

Compound This compound Cefixime Ceftriaxone
Molecular Weight 495.49 453.45 554.58
Key Functional Groups Acetamidothiazole Aminothiazole Aminothiazole
Solubility Data limited; likely reduced due to acetyl group pH-dependent (optimal at pH 5.5 ) Highly soluble in water
NMR Shifts (N-Acetyl) δH: 2.05–2.09; δC (CO): 174.9–175.3 N/A N/A

Pharmacokinetic and Pharmacodynamic Comparisons

  • Absorption: Cefixime absorption is enhanced by nifedipine via neural regulation , but this compound’s bulkier structure may reduce intestinal uptake via dipeptide transporters .
  • Antimicrobial Activity: Cefixime’s MIC₉₀ for Haemophilus influenzae is 0.12 µg/mL, superior to cefaclor (MIC₉₀: 4 µg/mL) . The acetyl modification in this compound likely diminishes activity unless hydrolyzed to cefixime in vivo.
  • Stability: Cefixime degradation in environmental matrices reaches 80% under photoelectrocatalysis ; this compound’s stability profile remains unstudied but may differ due to altered hydrophobicity.

Clinical and Regulatory Considerations

  • Therapeutic Use: Cefixime is FDA-approved for uncomplicated gonorrhea and respiratory infections , while this compound lacks therapeutic approval and is restricted to analytical applications .
  • Impurity Control: this compound is monitored as a degradation product in cefixime formulations, with regulatory thresholds typically <0.1% .

Q & A

Q. What are the critical elements of pharmacokinetic study design for N-Acetyl Cefixime?

To ensure robust pharmacokinetic data, studies must define clear objectives (e.g., bioavailability, protein binding) and justify parameters like dose, sampling intervals, and endpoints. Key considerations include:

  • Sampling frequency : Adjusted to account for the compound’s half-life (3–9 hours for cefixime) to capture absorption/distribution phases .
  • Protein binding assessment : Use equilibrium dialysis or ultrafiltration to measure ~65% serum protein binding .
  • Exclusion criteria : Participants with renal/hepatic impairment should be excluded to avoid confounding metabolic/excretion data .

Q. How to validate spectrophotometric methods for quantifying this compound in formulations?

Employ Quality by Design (QbD) principles:

  • Fractional factorial design : Identify critical factors (e.g., pH, derivatizing reagent concentration) using minimal experimental runs .
  • Central composite design : Optimize parameters like wavelength and reaction time via response surface methodology .
  • Validation : Assess linearity (5–50 µg/mL range), precision (RSD <2%), and accuracy (recovery 98–102%) .

Q. What experimental details are essential for reproducibility in this compound studies?

Follow standardized reporting guidelines:

  • Methodology : Describe synthesis protocols, HPLC conditions (e.g., C18 column, mobile phase: 0.1% formic acid/acetonitrile) .
  • Characterization : Provide NMR, mass spectrometry, and purity data (>95%) for novel derivatives .
  • Raw data access : Upload chromatograms/spectra as supplementary material with metadata .

Advanced Research Questions

Q. How to optimize photocatalytic degradation of this compound using experimental design?

Utilize Design of Experiments (DOE) for process efficiency:

  • Factors : Catalyst loading (0.5–2 g/L), pH (3–9), and initial concentration (10–50 mg/L) .
  • Response surface methodology : Predict optimal conditions (e.g., 1.5 g/L Polyaniline/SnO₂, pH 6.5) for >95% degradation .
  • Validation : Confirm predictions via triplicate runs and ANOVA (p < 0.05) .

Q. What molecular mechanisms underlie bacterial resistance to this compound?

Resistance in Neisseria gonorrhoeae involves:

  • Penicillin-binding protein (PBP2) mutations : Alter drug-target affinity (e.g., mosaic penA alleles) .
  • Efflux pumps : MtrCDE overexpression reduces intracellular accumulation; cefixime’s charge (-2) limits PorB-mediated uptake .
  • Surveillance : Use whole-genome sequencing to track ponA and mtrR promoter mutations in clinical isolates .

Q. How to resolve contradictions in stability or efficacy data for this compound?

Apply systematic analysis:

  • Sensitivity testing : Vary storage conditions (humidity, temperature) to identify degradation pathways .
  • Mechanistic studies : Compare MIC shifts with resistance gene expression (e.g., RT-qPCR for mtrR) .
  • Meta-analysis : Pool data from multiple assays (e.g., broth microdilution vs. E-test) to assess statistical outliers .

Q. What hybrid methods enhance this compound removal from wastewater?

Combine advanced oxidation processes (AOPs):

  • Sono-electro-Fenton : Achieve 97.5% removal via synergistic OH• radicals (0.1 mM Fe²⁺, 100 kHz ultrasound) .
  • Process monitoring : Track COD reduction and toxicity (e.g., Daphnia magna bioassays) to confirm detoxification .

Q. How to improve solubility of this compound using co-amorphous systems?

Develop ternary inclusion complexes:

  • Components : Combine with l-arginine and β-cyclodextrin (molar ratio 1:1:2) via spray drying .
  • Characterization : Use DSC/XRD to confirm amorphous state; assess solubility in simulated gastric fluid (2.5-fold increase) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.